molecular formula C16H12FN3OS B2475625 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 922576-55-4

2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2475625
CAS No.: 922576-55-4
M. Wt: 313.35
InChI Key: ZCGKOXUHGRFJHG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a fluorophenyl group at the 4-position of the phenyl ring and a pyridin-3-yl substituent on the thiazole moiety. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the pyridine group introduces hydrogen-bonding capabilities due to its nitrogen atom .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-13-5-3-11(4-6-13)8-15(21)20-16-19-14(10-22-16)12-2-1-7-18-9-12/h1-7,9-10H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGKOXUHGRFJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
  • Molecular Formula : C16H12FN3OS
  • Molecular Weight : 313.4 g/mol
  • CAS Number : Not available in the provided data.

Structural Representation

The chemical structure of the compound can be represented as follows:

SMILES C1 CC CC C1CC O NC2 NC CS2 C3 CC NC C3 F\text{SMILES C1 CC CC C1CC O NC2 NC CS2 C3 CC NC C3 F}

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Case Study: Antibacterial Efficacy

In a study evaluating various thiazole derivatives, it was found that compounds similar to 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition zones ranging from 15–20 mm against Staphylococcus aureus and Escherichia coli .

OrganismInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells, making them potential candidates for cancer treatment.

Case Study: Anticancer Activity Assessment

A recent study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer). The results indicated that compounds with similar structures exhibited IC50 values around 5–10 µM, demonstrating significant cytotoxicity .

Cell LineIC50 (µM)Observed Effect
MCF-76.2Induction of apoptosis
HCT-1168.5Cell cycle arrest
A5497.0Inhibition of proliferation

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound can effectively bind to active sites of relevant enzymes, thereby inhibiting their function.

Example Study

In silico docking studies revealed strong binding interactions between the compound and the active site of bacterial DNA gyrase, a critical enzyme for bacterial replication. The binding energy calculated was significantly lower than that of known inhibitors, indicating a higher potential efficacy .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The fluorophenyl group in the target compound distinguishes it from analogs with other aryl substituents. Key comparisons include:

Compound Name Substituent on Phenyl Key Properties/Activities Reference
2-(4-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide -OCH₃ Likely reduced lipophilicity vs. F-substituted analogs; methoxy may enhance electron-donating effects
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) -Br Bromine increases molecular weight (MW) and polarizability; docking studies suggest enhanced binding to α-glucosidase
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) -F (piperazine-linked) Fluorine enhances membrane penetration; linked piperazine may modulate receptor affinity

Impact of Substituents :

  • Fluorine (-F): Increases electronegativity and lipophilicity, improving blood-brain barrier penetration and metabolic stability.
  • Methoxy (-OCH₃): Enhances solubility but may reduce target binding due to steric bulk.

Variations in the Thiazole Substituents

The pyridin-3-yl group on the thiazole ring is compared to other heterocyclic or aromatic substituents:

Compound Name Thiazole Substituent Key Properties/Activities Reference
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) Quinoxaline-triazole Quinoxaline introduces π-π stacking potential; triazole enhances hydrogen bonding
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) 4-Methoxyphenyl Dual methoxy groups increase solubility but may reduce target specificity
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) Coumarin-linked Coumarin moiety enables fluorescence and α-glucosidase inhibition (IC₅₀ = 446.30 µM)

Key Observations :

  • Coumarin or Quinoxaline: These planar aromatic systems improve π-π interactions with hydrophobic enzyme pockets .

Physicochemical Data

Property Target Compound (Inferred) 2-(4-Methoxyphenyl) Analog Compound 9c (Br-substituted)
Molecular Weight (g/mol) ~327.35 ~343.39 ~534.45
Melting Point (°C) 200–210 (estimated) 216–220 282–283
Key Spectral Peaks IR: ~1700 cm⁻¹ (C=O) ¹H-NMR: δ 3.54–8.67 ppm ¹³C-NMR: δ 21.2–179.4 ppm

Biological Activity

2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, with the CAS number 922576-55-4, is a synthetic compound characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is C16H12FN3OS, with a molecular weight of 313.4 g/mol. The structure includes a thiazole ring, a pyridine moiety, and an acetamide functional group, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC16H12FN3OS
Molecular Weight313.4 g/mol
CAS Number922576-55-4

Antimicrobial Activity

Recent studies have indicated that 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibits significant antimicrobial properties. In vitro tests have shown that this compound has the ability to inhibit various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against several tested pathogens, indicating strong antibacterial activity .
  • Biofilm Formation Inhibition : It was observed that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity Studies : In studies involving HepG2 liver cancer cells, the compound induced G2/M cell cycle arrest and exhibited cytotoxic effects with an IC50 value of approximately 0.62 μM, outperforming standard treatments like Sorafenib .
  • Mechanism of Action : The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly through interactions with IGF1R (Insulin-like Growth Factor 1 Receptor) .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Synergy : A study evaluated the synergistic effects of combining this compound with established antibiotics like Ciprofloxacin and Ketoconazole. The results indicated enhanced efficacy against resistant bacterial strains .
  • Anticancer Mechanism Exploration : Another investigation focused on the molecular interactions between the compound and cancer cell receptors, revealing multiple hydrogen bonding interactions that enhance its binding affinity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using dichloromethane or ethanol as solvents).
  • Step 2 : Coupling the 4-fluorophenylacetamide moiety to the thiazole ring using nucleophilic substitution or amidation reactions, often catalyzed by triethylamine .
  • Critical Conditions : Temperature control (60–80°C), anhydrous solvents, and inert atmospheres (N₂/Ar) to minimize side reactions. Yields are optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., distinguishing pyridinyl and fluorophenyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, as demonstrated in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces by-product formation .
  • Catalyst Selection : Triethylamine or DMAP improves amidation efficiency .
  • Purification Strategies : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Control for Isomerism : Confirm stereochemical homogeneity via chiral HPLC or circular dichroism, as structural analogs show activity dependence on isomer configuration .
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to reference compounds (e.g., doxorubicin) .
  • Solvent Artifacts : Pre-test DMSO compatibility, as >0.1% concentrations may inhibit enzyme activity .

Q. What experimental approaches are recommended to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridinyl-thiazole scaffold (e.g., substituent variation at the 4-fluorophenyl group) and compare bioactivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with targets like kinase enzymes .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (acetamide) and hydrophobic (fluorophenyl) features using MOE software .

Q. How can solubility limitations in biological assays be addressed without compromising compound stability?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrin derivatives to enhance aqueous solubility while maintaining stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated acetamide) to improve bioavailability .

Q. What computational methods are effective for predicting biological targets and mechanisms of action?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Analyze conformational stability in lipid bilayers or protein binding pockets .
  • Network Pharmacology : Map compound-target-disease networks using databases like STITCH or PharmMapper .
  • ADMET Prediction : Use SwissADME to assess permeability, CYP450 interactions, and toxicity risks .

Q. How does X-ray crystallography contribute to understanding this compound’s interaction with biological targets?

  • Methodological Answer :

  • Co-crystallization : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
  • Electron Density Maps : Identify key interactions (e.g., fluorophenyl π-stacking with aromatic residues) using programs like Coot .
  • Thermal Shift Assays : Validate target engagement by monitoring protein melting temperature shifts upon compound binding .

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